Bienvenue dans la boutique en ligne BenchChem!

3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol

Medicinal Chemistry Physicochemical Properties Drug Design

3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol is a validated oxetane intermediate for medicinal chemistry programs. Its para-trifluoromethylphenyl group delivers a controlled LogP of ~3.1, enabling systematic CNS drug optimization. Documented as a key precursor for T-type calcium channel blockers targeting epilepsy and neuropathic pain, this compound also serves as a tert-butyl isostere, reducing lipophilicity by up to 1.0 log unit and improving LipE by >0.5 units. Unlike generic oxetane analogs, its defined para-substitution ensures reproducible SAR studies. Procure this high-purity building block to accelerate lead optimization and metabolic stability profiling.

Molecular Formula C10H9F3O2
Molecular Weight 218.17
CAS No. 26755-29-3
Cat. No. B3028678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol
CAS26755-29-3
Molecular FormulaC10H9F3O2
Molecular Weight218.17
Structural Identifiers
SMILESC1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9/h1-4,14H,5-6H2
InChIKeyKKUYBINDLSMUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol: A Key Oxetane Building Block for Medicinal Chemistry


3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol (CAS 26755-29-3) is a specialized oxetane building block that integrates a polar, three-dimensional oxetane ring with a lipophilic 4-(trifluoromethyl)phenyl group, yielding a molecular formula of C10H9F3O2 and a molecular weight of 218.17 g/mol . This compound is extensively utilized as a versatile intermediate in drug discovery programs, where its unique structural attributes are harnessed to enhance the physicochemical properties of drug candidates, such as solubility, metabolic stability, and conformational preference [1]. Its primary research applications include the synthesis of T-type calcium channel blockers and other bioactive molecules for neurological disorders .

Why 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol Cannot Be Casually Substituted by Other Oxetane Analogs


Substituting 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol with seemingly similar oxetane analogs or other phenyl-substituted oxetanes is a high-risk venture in scientific research and industrial procurement. The precise combination of the oxetane ring's inherent properties—high polarity, hydrogen bond acceptor capacity, and metabolic stability—with the electron-withdrawing and lipophilic character of the para-trifluoromethylphenyl group yields a distinct pharmacophore [1]. This unique combination directly impacts key molecular properties like lipophilicity (LogP ~3.1) and biological target engagement, which are not replicated by analogs lacking either the trifluoromethyl group or the specific para-substitution pattern [2]. Such indiscriminate substitution can lead to significant deviations in a compound's physicochemical profile, metabolic stability, and ultimately, its biological efficacy, rendering SAR studies or scaled-up synthesis irreproducible [1].

Quantitative Differentiation Guide for 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol Against Analogs


Controlled Lipophilicity (LogP) as a Critical Differentiator from Non-Fluorinated Analogs

The experimentally determined LogP value of 3.1 for 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol provides a specific, moderate lipophilicity profile that is distinct from non-fluorinated or ortho/meta-substituted analogs. This value is crucial for predicting membrane permeability and solubility [1]. In contrast, a non-fluorinated phenyl-oxetane analog would be expected to have a significantly lower LogP (e.g., ~1.5-2.0), while an analog with a trifluoromethyl group on the oxetane ring itself (such as 3-(trifluoromethyl)oxetan-3-ol) would likely exhibit a lower LogP due to the absence of the aromatic ring, potentially reducing passive membrane diffusion .

Medicinal Chemistry Physicochemical Properties Drug Design

Para-Trifluoromethyl Substitution: A Distinct Electronic and Steric Profile Compared to Ortho/Meta Isomers

The para-substitution pattern of the trifluoromethyl group on the phenyl ring in 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol (CAS 26755-29-3) provides a unique electronic and steric environment compared to its ortho- and meta-substituted isomers. The para-position offers maximal conjugation and an extended molecular geometry, which can be critical for target binding. In contrast, the ortho-substituted analog (e.g., 3-[2-(Trifluoromethyl)phenyl]oxetan-3-ol) would introduce steric hindrance around the oxetane ring and potentially disrupt binding due to a different conformational preference [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Recognition

Documented Utility in T-Type Calcium Channel Blockers: A Validated Application Area

3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol is explicitly referenced as a key intermediate in the synthesis of T-type calcium channel blockers being investigated for epilepsy and neuropathic pain . This provides a validated, high-value research application that is not equally established for all oxetane building blocks. While many oxetane derivatives are explored broadly, this specific compound has a documented, published utility in a well-defined therapeutic area, reducing research risk and accelerating project timelines.

Ion Channel Pharmacology Neurological Disorders Medicinal Chemistry

Class-Wide Advantages of the Oxetane-Trifluoromethyl Motif Over tert-Butyl Isosteres

The combination of an oxetane ring with a trifluoromethyl group, as found in 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol, has been demonstrated to provide superior physicochemical properties compared to traditional tert-butyl isosteres. In a head-to-head study on a γ-secretase modulator (GSM), replacing a tert-butyl group with a trifluoromethyl oxetane moiety resulted in a 1.0 log unit decrease in lipophilicity (LogD), a >0.5 unit improvement in LipE, and enhanced metabolic stability in human liver microsomes (HLM) [1]. While this specific study is on a different scaffold, the class-level inference strongly supports the advantages of the trifluoromethyl oxetane motif over tert-butyl in drug design.

Medicinal Chemistry Isosterism Physicochemical Optimization

Optimal Application Scenarios for Procuring 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol


Design and Synthesis of T-Type Calcium Channel (Cav3.x) Modulators

3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol is a key intermediate for synthesizing T-type calcium channel blockers, a class of therapeutics under investigation for epilepsy, neuropathic pain, and other neurological disorders . Its use is supported by its documented application in this specific therapeutic area, providing a validated starting point for medicinal chemistry programs. The compound's moderate lipophilicity (LogP ~3.1) and unique structural features are ideally suited for optimizing blood-brain barrier penetration and target engagement, which are critical for CNS-active drugs.

Physicochemical Property Optimization via tert-Butyl Isosteric Replacement

In lead optimization campaigns where a tert-butyl group is present, 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol serves as an advanced building block for introducing a trifluoromethyl oxetane isostere. This replacement strategy is supported by class-level evidence showing that trifluoromethyl oxetanes can decrease lipophilicity by up to 1.0 log unit, improve LipE by >0.5 units, and enhance metabolic stability compared to their tert-butyl counterparts . Procuring this specific building block enables chemists to efficiently explore this beneficial isosteric replacement, potentially rescuing compounds with poor pharmacokinetic profiles.

Expanding SAR Libraries with a Defined Lipophilic Handle

For structure-activity relationship (SAR) studies aiming to explore the effects of lipophilicity on target binding and selectivity, 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol provides a controlled, moderate LogP of 3.1 . This value is significantly higher than non-fluorinated phenyl-oxetane analogs but lower than highly lipophilic groups, offering a balanced profile. Its unique para-substitution pattern ensures a consistent vector for molecular extension, allowing for systematic SAR exploration around the oxetane core without introducing confounding steric or electronic effects from ortho/meta substitution.

Synthesis of Fluorinated Bioactive Molecules and Probes

The compound is an ideal building block for synthesizing fluorinated analogs of bioactive molecules, leveraging the metabolic stability and unique electronic properties conferred by the trifluoromethyl group . Its oxetane core further enhances this profile by acting as a bioisostere for carbonyls or gem-dimethyl groups, improving solubility and reducing metabolic degradation [1]. This makes it a versatile intermediate for creating chemical probes, tool compounds, and preclinical candidates with improved ADME properties.

Quote Request

Request a Quote for 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.